
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide is a synthetic organic compound characterized by its complex structure and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the core structure: This involves the reaction of 4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-one with a suitable phenol derivative under basic conditions to form the core structure.
Etherification: The phenolic hydroxyl group is then etherified with N,N-dimethylethan-1-amine under appropriate conditions to introduce the amine functionality.
Oxidation: The final step involves the oxidation of the amine to the corresponding amine oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Scale-up considerations: The process is scaled up from laboratory to industrial scale, ensuring that the reaction conditions remain consistent and the product quality is maintained.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its applications in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine: The non-oxidized form of the compound.
(Z)-2-(4-(4-Hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide: A similar compound lacking the chloro group.
Uniqueness
(Z)-2-(4-(4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethan-1-amine Oxide is unique due to the presence of both the chloro and amine oxide functionalities. These groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C26H28ClNO3 |
|---|---|
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
2-[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C26H28ClNO3/c1-28(2,30)18-19-31-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- |
Clave InChI |
RNZBEVANSKRWCQ-QPLCGJKRSA-N |
SMILES isomérico |
C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O)[O-] |
SMILES canónico |
C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


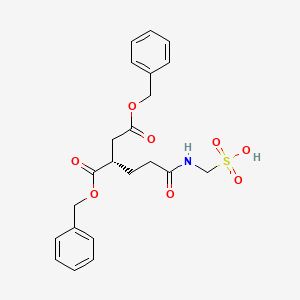
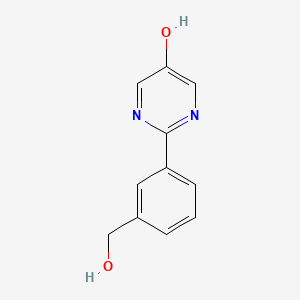
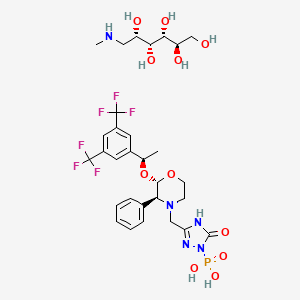
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
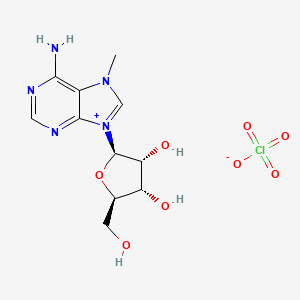
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
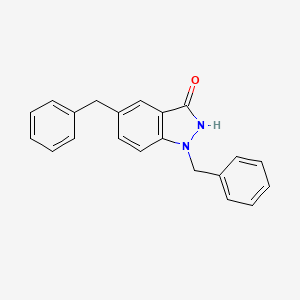
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

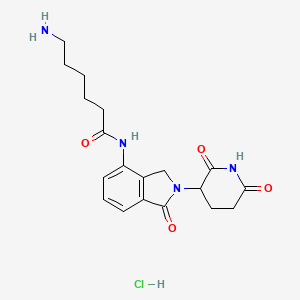
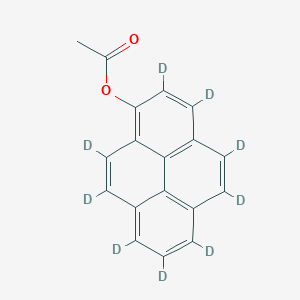
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
